3-Aminobiphenyl
Overview
Description
3-Aminobiphenyl is an organic compound with the formula C6H5C6H4NH2. It is one of three monoamine derivatives of biphenyl. It is a colorless solid, although aged samples can appear colored .
Synthesis Analysis
3-Aminobiphenyl is obtained from 3-bromoaniline and phenylboronic acid by Suzuki coupling . Another synthesis method involves the reduction of 4-nitrobiphenyl, which is obtained by the nitration of biphenyl .Molecular Structure Analysis
The molecular formula of 3-Aminobiphenyl is C12H11N, and its molecular weight is 169.22 g/mol .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of 3-Aminobiphenyl is the Suzuki coupling, which is a type of palladium-catalyzed cross coupling .Physical And Chemical Properties Analysis
3-Aminobiphenyl is a white solid with a density of 1.077 g/cm3. It has a melting point of 31–31.5 °C and a boiling point of 177–8 °C .Scientific Research Applications
Laser-Induced Fluorescence Spectra : The S1 ←S0 transitions in 3-aminobiphenyl were studied using laser-induced fluorescence, revealing its non-planar equilibrium geometry in the S1 state (Pirowska et al., 1999).
Environmental and Biological Monitoring : 3-Aminobiphenyl, identified as genotoxic and/or carcinogenic, has been detected in environmental and biological samples using HPLC-ED with boron-doped diamond electrode (Pecková et al., 2009).
Carcinogenicity and Mutagenicity Studies : The weak carcinogenicity of 3-aminobiphenyl has been attributed to the lack of genotoxicity of its N-hydroxy derivative, as investigated in Ames test studies (Ioannides et al., 1989).
Ecotoxicological Impact : The toxicity of 4-aminobiphenyl (related to 3-aminobiphenyl) for aquatic organisms and mammalian cells has been assessed using various bioassays, indicating its potential environmental hazards (Jiangning et al., 2004).
Metabolic Studies : The metabolism of isomeric amino and acetamidobiphenyls, including 3-aminobiphenyl, has been studied, highlighting the role of oxidative processes in carcinogenic and mutagenic activities (Bayraktar et al., 2004).
Synthesis and Characterization : Various synthesis methods for 2-aminobiphenyls, including 3-aminobiphenyl, have been developed, with applications in creating new compounds and materials (Hofmann et al., 2014).
Chemical and Electropolymerization Studies : Poly(4-aminobiphenyl) synthesized chemically and electrochemically has been examined, showing different physical properties and conductivities, indicating potential applications in materials science (Chan et al., 1995).
Safety And Hazards
3-Aminobiphenyl is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to ensure adequate ventilation. In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water .
properties
IUPAC Name |
3-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNOBADFTHUUFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2036825 | |
Record name | 3-Aminobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2036825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminobiphenyl | |
CAS RN |
2243-47-2, 41674-04-8 | |
Record name | 3-Aminobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2243-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041674048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2036825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BIPHENYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P632PQP3U1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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